molecular formula C10H13BrO2 B3138402 [3-Bromo-4-(propan-2-yloxy)phenyl]methanol CAS No. 454186-08-4

[3-Bromo-4-(propan-2-yloxy)phenyl]methanol

Cat. No.: B3138402
CAS No.: 454186-08-4
M. Wt: 245.11 g/mol
InChI Key: CCCXBHJGSVZFJJ-UHFFFAOYSA-N
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Description

[3-Bromo-4-(propan-2-yloxy)phenyl]methanol is a brominated aromatic compound featuring a hydroxymethyl (-CH₂OH) group at the para position relative to a bromine atom (position 3) and an isopropyl ether (propan-2-yloxy) substituent at position 4. This structure confers unique physicochemical properties, making it valuable in medicinal chemistry and materials science. Its molecular formula is C₁₀H₁₃BrO₂ (MW: 245.12 g/mol). The isopropyloxy group enhances lipophilicity, influencing solubility and interaction with biological targets .

Properties

IUPAC Name

(3-bromo-4-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCXBHJGSVZFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

[3-Bromo-4-(propan-2-yloxy)phenyl]methanol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield the corresponding carboxylic acid, while reduction with LiAlH4 would yield the de-brominated alcohol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs based on substituents at positions 3 and 4 of the benzyl alcohol scaffold:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties
[3-Bromo-4-(propan-2-yloxy)phenyl]methanol Isopropyl ether C₁₀H₁₃BrO₂ 245.12 High lipophilicity; moderate solubility in organic solvents
(3-Bromo-4-methoxyphenyl)methanol Methoxy C₈H₉BrO₂ 217.06 Higher water solubility due to smaller substituent
[3-Bromo-4-(difluoromethoxy)phenyl]methanol Difluoromethoxy C₈H₇BrF₂O₂ 253.04 Electron-withdrawing substituent; increased acidity of -OH
(3-Bromo-4-(4-chlorophenoxy)phenyl)methanol 4-Chlorophenoxy C₁₃H₁₀BrClO₂ 313.58 Bulky substituent; low aqueous solubility
(3-Bromo-4-methylphenyl)methanol Methyl C₈H₉BrO 201.06 Electron-donating methyl; lower steric hindrance
Key Observations:
  • Solubility: Methoxy and methyl analogs exhibit better aqueous solubility due to smaller substituents, whereas bulky groups (e.g., 4-chlorophenoxy) reduce solubility .
  • Acidity : Difluoromethoxy’s electron-withdrawing nature increases the acidity of the hydroxymethyl group, which could influence hydrogen-bonding interactions in biological systems .

Biological Activity

[3-Bromo-4-(propan-2-yloxy)phenyl]methanol, also known as (3-bromo-4-isopropoxyphenyl)methanol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : (3-bromo-4-isopropoxyphenyl)methanol
  • CAS Number : 454186-08-4
  • Molecular Formula : C10H13BrO2
  • Molecular Weight : 245.12 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to decreased production of specific metabolites.
  • Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory effects. Here are some key findings:

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds found that similar structures can exhibit selective activity against bacterial strains. While specific data on this compound is limited, its structural analogs have shown promising results against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds with similar phenolic structures have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess these properties, although direct studies are needed for confirmation.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives related to this compound and evaluated their biological activities. The results indicated that modifications in the molecular structure could enhance or diminish biological efficacy, emphasizing the importance of the bromine and isopropoxy groups in determining activity .
  • Toxicity Studies : Preliminary toxicity assessments using human cell lines showed that compounds similar to this compound did not exhibit significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntimicrobialSelective activity against bacteria ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines
ToxicityLow cytotoxicity in human cells ,

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Signals/PeaksReference
<sup>1</sup>H NMR (CDCl3)δ 1.34 (d, 6H, CH(CH3)2), δ 4.58 (s, 2H, CH2OH), δ 4.70 (m, 1H, OCH(CH3)2)
IR (KBr)3350 cm<sup>−1</sup> (O-H), 1240 cm<sup>−1</sup> (C-O-C)

Q. Table 2. Optimized Reaction Conditions for Cross-Coupling

CatalystSolvent SystemTemp (°C)Yield (%)
Pd(PPh3)4THF/H2O8060
XPhos-Pd-G3Toluene/EtOH10085

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-Bromo-4-(propan-2-yloxy)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[3-Bromo-4-(propan-2-yloxy)phenyl]methanol

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